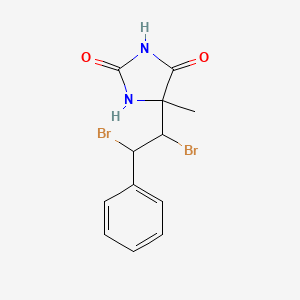
5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione is a complex organic compound characterized by the presence of bromine atoms, a phenyl group, and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione typically involves the bromination of precursor compounds. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane, which is then reacted with other reagents to form the final product . The reaction conditions often include the use of bromine or bromine-generating reagents such as potassium bromate and hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Aplicaciones Científicas De Investigación
5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazolidine ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-1-phenylethane: Similar in structure but lacks the imidazolidine ring.
1,2-Dibromo-2-phenylethylbenzene: Another related compound with a similar brominated phenylethyl structure.
Uniqueness
5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the imidazolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
511-75-1 |
|---|---|
Fórmula molecular |
C12H12Br2N2O2 |
Peso molecular |
376.04 g/mol |
Nombre IUPAC |
5-(1,2-dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12Br2N2O2/c1-12(10(17)15-11(18)16-12)9(14)8(13)7-5-3-2-4-6-7/h2-6,8-9H,1H3,(H2,15,16,17,18) |
Clave InChI |
OVMOGYOGBCHGHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)N1)C(C(C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
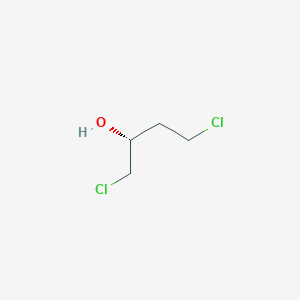
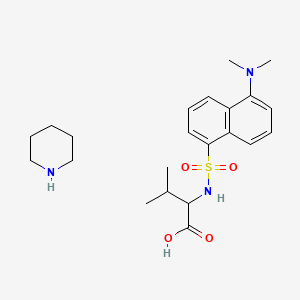
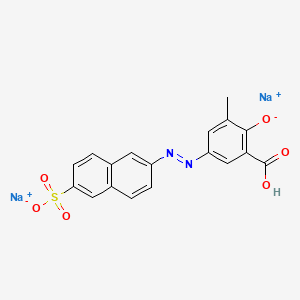
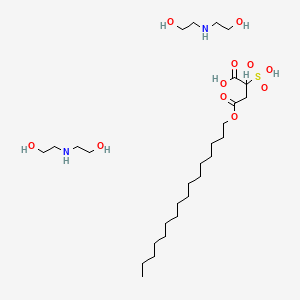
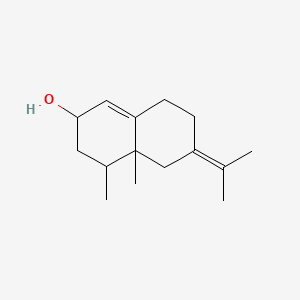



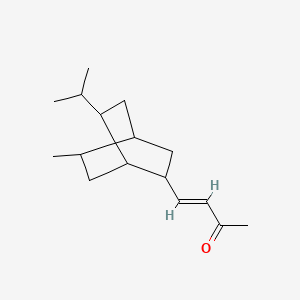
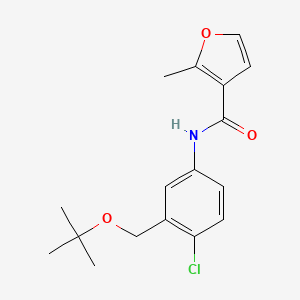

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)

